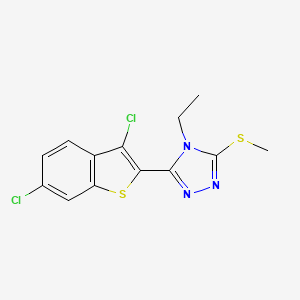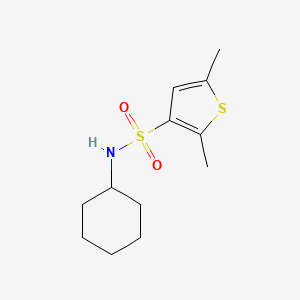![molecular formula C10H11N3O2 B5521085 6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)
6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-substituted 1,5-diazabicyclo[3.1.0]hexanes, including those with nitrophenyl groups, involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases. This method leads to the formation of bicyclic systems stabilized by stereoelectronic interactions, with a boat conformation prevailing in 1,5-diazabicyclo[3.1.0]hexanes (Kuznetsov et al., 2003).
Molecular Structure Analysis
Studies employing gas-phase electron diffraction and quantum-chemical calculations have revealed that 6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane and related compounds exhibit two main conformations: a predominant boat form for the bicyclic fragments and an anti relative to the exocyclic bond. These findings highlight the conformational preferences of these molecules in their stable states (Atavin et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of 1,5-diazabicyclo[3.1.0]hexanes includes photochromic behavior in certain heterocyclic derivatives, suggesting potential applications as "intelligent materials." Specifically, derivatives such as 6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane exhibit photoinduced changes in their molecular structures, indicative of their use in molecular electronic devices (Mahmoodi et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, including their conformations and bonding characteristics, have been extensively studied through methods such as gas electron diffraction and quantum chemical simulations. These studies provide insights into the stability, conformational dynamics, and geometric parameters of 1,5-diazabicyclo[3.1.0]hexanes, highlighting the influence of substituents on their physical properties (Vishnevskiy et al., 2015).
Chemical Properties Analysis
The chemical properties of 6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane and related compounds are characterized by their unique reactivity patterns, such as regioselective 1,3-dipolar cycloaddition reactions. These reactions lead to the formation of novel cycloadducts with potential applications in organic synthesis and materials science (Molchanov et al., 2003).
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane, a type of azomethine imine, exhibits unique properties in [3 + 2] cycloaddition reactions. Notably, it shows high diastereoselectivity but with opposite regioselectivity when reacting with acrylonitrile and 4-nitrophenyl vinyl sulfone. These findings, clarified through quantum chemical calculations, are significant for understanding and predicting the outcomes of such reactions in synthetic chemistry (Pleshchev et al., 2013).
Conformational Studies
Research on the conformational properties of diazabicyclo hexanes, including those similar to 6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane, has been conducted. For instance, studies involving 1,5-diazabicyclo[3.1.0]hexanes and 1,6-diazabicyclo[4.1.0]heptanes have demonstrated that their conformations are stabilized by stereoelectronic interactions, with a preference for the boat conformation in 1,5-diazabicyclo[3.1.0]hexanes (Kuznetsov et al., 2003).
Photochromic Properties
Some derivatives of 1,3-diazabicyclo[3.1.0]hex-3-ene, closely related to 6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane, have shown intriguing photochromic properties. These derivatives act as "intelligent materials," suggesting potential applications in materials science and technology (Mahmoodi et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane has been examined through methods like gas-phase electron diffraction and quantum-chemical calculations. These studies help in understanding the fundamental structural aspects of such compounds, which is vital for their application in synthesis and materials science (Atavin et al., 2003).
Synthesis and Ignition Properties
1,5-Diazabicyclo[3.1.0]hexane type compounds, a group that includes 6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane, have been identified as potential green hypergolic propellants. Their synthesis, physical properties, and ignition characteristics have been explored, indicating their potential in aerospace applications (Zhang et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-13(15)9-4-1-3-8(7-9)10-11-5-2-6-12(10)11/h1,3-4,7,10H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMXLMJYPPUYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(N2C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)
![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)
![3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)
![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)
![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)
![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)
![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)